Cas no 2490432-61-4 (1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride)

1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride structure
2490432-61-4 structure
Product Name:1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride
CAS No:2490432-61-4
MF:C9H18ClNO2
MW:207.69772195816
MDL:MFCD32852487
CID:5361054
PubChem ID:154856939
Update Time:2025-07-14

1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
    • Z4607064669
    • 1-(methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
    • 1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride
    • MDL: MFCD32852487
    • Inchi: 1S/C9H17NO2.ClH/c1-11-7-9-4-2-8(10,3-5-9)6-12-9;/h2-7,10H2,1H3;1H
    • InChI Key: RUCLZYSIJYDGMP-UHFFFAOYSA-N
    • SMILES: Cl.O1CC2(CCC1(COC)CC2)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Topological Polar Surface Area: 44.5

1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride Pricemore >>

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Additional information on 1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride

Introduction to 1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride (CAS No: 2490432-61-4)

1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride, identified by its unique Chemical Abstracts Service (CAS) number 2490432-61-4, represents a compound of significant interest in the realm of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative, featuring a hydrochloride salt form, has garnered attention due to its structural complexity and potential biological activity. The compound’s molecular framework, characterized by a fused oxabicyclo structure embedded within a cycloalkane system, positions it as a promising candidate for further exploration in drug discovery and development.

The structural motif of 1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride is notable for its rigidity and conformational constraints, which may influence its interactions with biological targets. The presence of both an amine group and an ethylene oxide-derived moiety (methoxymethyl) introduces diverse functional handles that can be exploited for derivatization and optimization purposes. This dual functionality makes the compound particularly appealing for designing molecules with tailored pharmacokinetic properties and enhanced binding affinity.

In recent years, there has been growing interest in the development of bicyclic scaffolds in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. The oxabicyclo framework, in particular, has been explored for its ability to mimic key pharmacophoric elements found in known bioactive molecules. Studies have demonstrated that such structures can exhibit favorable physicochemical properties, including improved solubility and metabolic stability, which are critical factors in drug design.

The hydrochloride salt form of this compound not only enhances its solubility in aqueous media but also modulates its pharmacokinetic behavior. Salt formation is a common strategy in pharmaceutical development to improve the bioavailability and shelf-life of active compounds. The hydrochloride salt of 1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride is expected to exhibit enhanced stability and better dissolution characteristics compared to its free base form.

Recent advancements in computational chemistry have enabled the use of sophisticated molecular modeling techniques to predict the binding modes and affinity of small molecules to biological targets. The three-dimensional structure of 1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride, as derived from X-ray crystallography or NMR spectroscopy, can be utilized to virtual screen potential binding sites on proteins or enzymes of interest. This approach has revolutionized the drug discovery process by allowing researchers to prioritize compounds based on their predicted interaction profiles before conducting costly wet-lab experiments.

The bicyclo structure itself imposes unique geometric constraints that can be leveraged to achieve high selectivity for specific biological targets. By fine-tuning the substitution patterns on the bicyclic core, chemists can modulate the electronic properties and steric environment of the molecule, thereby optimizing its interaction with biological receptors. This level of structural control is particularly valuable in drug design, where even minor modifications can significantly impact potency and selectivity.

Current research in the field of medicinal chemistry increasingly emphasizes the importance of green chemistry principles and sustainable drug development practices. The synthesis of 1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride has been explored using catalytic methods that minimize waste generation and energy consumption. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling or copper-mediated oxidation, have been employed to construct the bicyclic core efficiently.

The amine group present in this compound serves as a versatile handle for further chemical modification through reductive amination, amide bond formation, or diazotization reactions. These transformations allow for the introduction of additional functional groups or side chains that can enhance pharmacological activity or improve pharmacokinetic properties. The ability to derivatize this scaffold opens up numerous possibilities for generating libraries of compounds with diverse biological profiles.

In conclusion, 1-(methoxymethyl)-2-oxabicyclo2.2.2octan-4-amine hydrochloride (CAS No: 2490432-61-4) represents a structurally intriguing compound with significant potential in pharmaceutical research and drug development. Its unique bicyclic architecture, combined with functional groups that offer opportunities for derivatization, positions it as a valuable scaffold for exploring new therapeutic agents. As computational methods continue to advance and synthetic strategies become more sustainable, compounds like this are likely to play an increasingly important role in the discovery and development of novel drugs.

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